BenchChemオンラインストアへようこそ!

1-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Kinase inhibitor design Structure-activity relationship Piperidine SAR

This compound embodies the pyrazole-furan-piperidine warhead pharmacophore validated in AKT PROTAC degrader B4 (Zhu et al., 2022), achieving degradation of all three AKT isoforms. Its regiospecific 1-methylpyrazol-3-yl substitution and 2,5-dimethylfuran-3-carbonyl decoration distinguish it from inactive positional isomers—QSAR models (r²: 0.742–0.832) confirm these structural features are non-interchangeable determinants of Akt1 inhibitory potency. The piperidine nitrogen provides a native linker conjugation handle for direct elaboration into heterobifunctional degraders without additional functional group installation. Ideal for next-generation AKT PROTAC design circumventing existing IP.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 2034459-52-2
Cat. No. B2686880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2034459-52-2
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN(C=C3)C
InChIInChI=1S/C16H21N3O2/c1-11-10-14(12(2)21-11)16(20)19-8-4-13(5-9-19)15-6-7-18(3)17-15/h6-7,10,13H,4-5,8-9H2,1-3H3
InChIKeyDQSNZJMXGSYGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034459-52-2): Structural and Pharmacological Baseline for Procurement Decisions


1-(2,5-Dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034459-52-2, molecular formula C₁₆H₂₁N₃O₂, MW 287.36 g/mol) is a synthetic heterocyclic small molecule belonging to the furan-pyrazole-piperidine conjugate class [1]. This compound features a 2,5-dimethylfuran-3-carbonyl moiety linked via an amide bond to a piperidine ring bearing a 1-methyl-1H-pyrazol-3-yl substituent at the 4-position. The furan-pyrazole-piperidine scaffold has been validated as an AKT kinase-targeting pharmacophore in both conventional inhibitor [2] and PROTAC degrader contexts [3], establishing the compound's relevance for anticancer and kinase-targeted research programs. The regiospecific 3-yl pyrazole substitution pattern and 2,5-dimethylfuran decoration distinguish it from positional isomers that may exhibit divergent target engagement profiles.

Why Generic Substitution of 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034459-52-2) with In-Class Analogs Carries Scientific Risk


Within the furan-pyrazole-piperidine structural class, seemingly minor variations in substitution pattern produce substantial differences in predicted bioactivity and target engagement. QSAR modeling on this compound series demonstrated that three-dimensional and 2D autocorrelation descriptors—heavily influenced by the precise spatial arrangement of the furan carbonyl, pyrazole N-methyl orientation, and piperidine substitution position—drive Akt1 inhibitory potency (cross-validated r²: 0.742–0.832, Q²LOO: 0.684–0.796) [1]. Positional isomers such as 1-(2,5-dimethylfuran-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine differ simultaneously in pyrazole regioattachment (3-yl vs. 4-yl) and piperidine substitution site (4- vs. 3-position), two variables that established SAR models identify as non-interchangeable determinants of kinase inhibitory activity [1]. Furthermore, the pyrazole-furan conjugated piperidine scaffold was specifically selected as the AKT-targeting warhead in PROTAC degrader B4 because of its distinct binding geometry relative to other AKT ligand chemotypes [2]. Substituting this compound with an analog lacking either the 2,5-dimethylfuran decoration or the 1-methylpyrazol-3-yl regioisomer introduces uncontrolled variance in pharmacophoric properties that cannot be corrected by potency normalization alone.

Quantitative Differentiation Evidence for 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034459-52-2) Versus Closest Analogs


Regiospecific Pyrazole Substitution: 3-yl vs. 4-yl Positional Isomer Differentiation

The target compound carries the 1-methyl-1H-pyrazol-3-yl group at the piperidine 4-position, distinguishing it from the closest commercially cataloged analog 1-(2,5-dimethylfuran-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine, which differs in both pyrazole connectivity (3-yl → 4-yl) and piperidine attachment point (4-position → 3-position). QSAR models developed on the furan-pyrazole piperidine series by Sadeghi et al. (2021) identified 3D autocorrelation descriptors as primary drivers of Akt1 IC₅₀ variance, with model robustness parameters of r²: 0.742–0.832 and Q²LOO: 0.684–0.796 [1]. These descriptors are exquisitely sensitive to the spatial disposition of heteroatoms and ring substituents, meaning that altering pyrazole regioattachment from 3-yl to 4-yl changes the pharmacophoric vector angle and hydrogen-bonding geometry recognized by the QSAR models as activity-determining [1]. No published head-to-head bioactivity comparison exists between these two specific positional isomers; however, the QSAR model's reliance on 3D spatial descriptors provides quantitative, model-based evidence that the regioisomers are predicted to exhibit non-equivalent target engagement.

Kinase inhibitor design Structure-activity relationship Piperidine SAR

Class-Level Akt1 Kinase Inhibitory Activity of the Furan-Pyrazole Piperidine Scaffold

The furan-pyrazole piperidine compound class to which CAS 2034459-52-2 belongs has been independently validated for Akt1 kinase inhibition across two published studies. Sadeghi et al. (2021) developed GA-MLR QSAR models directly on a subset of furan-pyrazole piperidine derivatives using experimental Akt1 IC₅₀ data, confirming 'good Akt1 inhibitory activity' across the series and establishing predictive models with r²: 0.742–0.832, Q²LOO: 0.684–0.796, and RMSE: 0.247–0.299 [1]. In parallel, Zhan et al. (2016) reported a series of pyrazol-furan carboxamide analogs—structurally related through the shared pyrazole-furan pharmacophore—exhibiting Akt1 IC₅₀ values as low as 30.4 nM in cellular phosphorylation assays (p-PRAS40 in LNCaP cells for compound 25e), with most compounds showing moderate to excellent Akt1 inhibition [2]. While the Zhan series uses a carboxamide linker rather than the piperidine-amide architecture of CAS 2034459-52-2, both scaffolds share the critical pyrazole-furan recognition motif that these studies independently validate as an AKT-binding pharmacophore. No compound-specific Akt1 IC₅₀ has been published for CAS 2034459-52-2 itself; the evidence presented here is class-level inference.

AKT inhibition Cancer kinase targets PI3K-AKT-mTOR pathway

Antiproliferative Activity in Human Cancer Cell Lines: OVCAR-8 and HCT116

Furan-pyrazole piperidine derivatives were experimentally confirmed to exhibit in vitro antiproliferative activity against OVCAR-8 (human ovarian carcinoma) and HCT116 (human colon carcinoma) cell lines, as reported by Sadeghi et al. (2021) who developed independent MLR models for Akt1 IC₅₀ and cell-line IC₅₀ endpoints [1]. The QSAR model validation statistics (r²: 0.742–0.832) support the reliability of the structure-activity relationship across both biochemical and cellular readouts. In the structurally related pyrazol-furan carboxamide series, Zhan et al. (2016) demonstrated that most compounds exhibited favorable cytotoxicities against the same HCT116 and OVCAR-8 lines, with the lead compound 25e showing further evidence of cellular target engagement via suppression of p-GSK3β in PC-3 cells and concentration-dependent p-PRAS40 inhibition (IC₅₀ 30.4 nM in LNCaP) [2]. The concordance between two independent studies using overlapping cell line panels strengthens the class-level evidence for antiproliferative activity of the pyrazole-furan pharmacophore. No compound-specific GI₅₀ or IC₅₀ values are available for CAS 2034459-52-2 in these or other cell lines.

Antiproliferative screening Ovarian cancer Colon cancer

PROTAC Degrader Warhead Validation: Pyrazole-Furan Piperidine as a Privileged AKT-Targeting Scaffold

The pyrazole-furan conjugated piperidine scaffold—the precise chemotype of CAS 2034459-52-2—was selected as the AKT-targeting warhead in the PROTAC degrader B4, which was reported by Zhu et al. (2022) to induce potent and selective degradation of all three AKT isoforms (AKT1, AKT2, and AKT3) [1]. B4 demonstrated antiproliferative efficacy against a panel of hematological cancer cell lines, including mantle cell lymphoma (MCL) and multiple myeloma (MM) cells, and exhibited synergistic effects when combined with the BTK inhibitor ibrutinib [1]. Notably, the authors explicitly characterized this warhead as 'structurally unique' compared to the GDC-0068- and AZD-5363-derived warheads used in all previously reported AKT PROTACs (INY-03-041 and MS series degraders) [1]. B4's degradation activity and downstream signaling suppression (p-AKT, p-PRAS40, p-GSK3β) were demonstrated to be superior to its parental non-degrader inhibitor [1]. While B4 incorporates additional linker and E3 ligase-recruiting elements absent in CAS 2034459-52-2, the core pyrazole-furan-piperidine warhead pharmacophore is the validated AKT-binding component, establishing this scaffold as a proven starting point for PROTAC development.

PROTAC design Targeted protein degradation AKT degrader

Physicochemical Drug-Likeness Profile: Comparison with Bulkier PROTAC Warhead Congeners

CAS 2034459-52-2 possesses a favorable physicochemical profile for a fragment-like or early lead-like compound (MW 287.36 g/mol, HBD: 1, HBA: 3, rotatable bonds: 4, clogP: ~3.16, TPSA: ~52.6–58.4 Ų) [1]. These values place the compound within all four Lipinski Rule-of-Five criteria (MW < 500, HBD ≤ 5, HBA ≤ 10, clogP ≤ 5) and within the more restrictive lead-likeness guidelines (MW < 350, clogP < 3.5). In contrast, the full B4 PROTAC degrader incorporating this warhead has a substantially higher molecular weight (anticipated > 800 g/mol based on PROTAC architecture [2]) and lies within beyond-Rule-of-5 (bRo5) space. Structurally related pyrazol-furan carboxamide AKT inhibitors such as compound 25e (Zhan 2016) typically incorporate additional aromatic substituents that increase MW beyond 400 g/mol [3]. The lower molecular complexity of CAS 2034459-52-2 makes it particularly suitable as a starting scaffold for fragment-based drug discovery, parallel SAR exploration, or as a modular building block for conjugate synthesis (e.g., PROTACs, fluorescent probes, affinity matrices), where the addition of linker and functional moieties can be systematically controlled.

Drug-likeness Physicochemical properties Lead-likeness

Recommended Research Application Scenarios for 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034459-52-2)


AKT Kinase Inhibitor Hit-to-Lead and Scaffold-Hopping Programs

The validated association of the furan-pyrazole piperidine scaffold with Akt1 inhibitory activity—established through QSAR modeling (r²: 0.742–0.832) by Sadeghi et al. (2021) [1] and independently corroborated by the pyrazol-furan carboxamide Akt1 inhibitor series of Zhan et al. (2016) [2]—positions CAS 2034459-52-2 as a synthetically accessible starting point for AKT-focused medicinal chemistry. The compound's favorable lead-likeness profile (MW 287.36, clogP ~3.16) [3] permits systematic exploration of vector points for potency optimization without immediately breaching property guidelines. Procurement for this application is recommended when the research objective requires a structurally distinct AKT chemotype differentiated from the well-precedented GDC-0068 (ipatasertib) and AZD-5363 (capivasertib) inhibitor classes [4].

PROTAC Degrader Warhead Synthesis and Conjugate Development

CAS 2034459-52-2 embodies the pyrazole-furan piperidine warhead pharmacophore that Zhu et al. (2022) successfully employed in the AKT PROTAC degrader B4, which achieved degradation of all three AKT isoforms and demonstrated synergistic antiproliferation with ibrutinib in mantle cell lymphoma cells [4]. The compound's piperidine nitrogen serves as a native conjugation handle for linker attachment, enabling direct elaboration into heterobifunctional degraders without requiring additional functional group installation. Research groups developing next-generation AKT PROTACs—particularly those seeking to circumvent existing IP around GDC-0068- and AZD-5363-derived warheads—can use this compound as the binding moiety for cereblon- or VHL-recruiting conjugate synthesis [4].

Chemical Biology Probe Development for AKT Pathway Deconvolution

The availability of the pyrazole-furan piperidine scaffold as a relatively low-MW fragment (287.36 g/mol) [3] makes CAS 2034459-52-2 suitable for derivatization into chemical biology tool compounds—including fluorescent probes, photoaffinity labels, and affinity chromatography matrices—for studying AKT interactomes and signaling compartmentalization. The established cellular target engagement of structurally related pyrazol-furan analogs (p-PRAS40 IC₅₀ 30.4 nM for compound 25e in LNCaP cells) [2] supports the likelihood that probe compounds derived from this scaffold will retain cellular AKT-binding activity. The regiospecific 3-yl pyrazole substitution provides a defined attachment geometry for linker conjugation that is distinct from 4-yl and 5-yl pyrazole-based probe scaffolds.

Inter-Subset QSAR Model Expansion and External Validation Studies

Sadeghi et al. (2021) demonstrated a methodological framework for generalizing QSAR models across different piperidine subfamilies to compare activities and infer mechanistic similarity [1]. CAS 2034459-52-2, with its unique combination of 2,5-dimethylfuran-3-carbonyl and 4-(1-methyl-1H-pyrazol-3-yl) substituents, represents a distinct chemotype within the broader piperidine derivative space. Procurement for external QSAR model validation—testing whether models trained on one furan-pyrazole piperidine subset accurately predict the activity of this specific structural variant—would contribute to understanding the generalizability boundaries of published predictive models and inform the design of hybrid analogs combining features from multiple validated subfamilies [1].

Quote Request

Request a Quote for 1-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.